An In-depth Technical Guide to the Basic Properties of 5,6,7,8-Tetrahydroimidazo[1,5-a]Pyrazine Hydrochloride
An In-depth Technical Guide to the Basic Properties of 5,6,7,8-Tetrahydroimidazo[1,5-a]Pyrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for 5,6,7,8-Tetrahydroimidazo[1,5-a]Pyrazine Hydrochloride is limited in publicly available literature. This guide provides a comprehensive overview based on the properties of the free base, data from structurally related isomers, and established principles of medicinal chemistry. It further outlines general experimental protocols for the determination of its key physicochemical properties.
Introduction
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine belongs to the class of bicyclic heterocyclic compounds containing both an imidazole and a pyrazine moiety. This structural motif is of significant interest in medicinal chemistry due to its presence in various pharmacologically active molecules. The saturated pyrazine ring imparts a three-dimensional character to the molecule, which can be crucial for specific interactions with biological targets. The hydrochloride salt form is typically employed to enhance the solubility and stability of the parent compound for research and potential pharmaceutical development.
This document serves as a technical guide to the core basic properties of 5,6,7,8-Tetrahydroimidazo[1,5-a]Pyrazine Hydrochloride, offering a foundation for its further investigation and application in drug discovery and development.
Chemical and Physical Properties
Quantitative Data Summary
The following table summarizes the known and inferred properties of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine and its hydrochloride salt.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Molecular Formula | C₆H₉N₃ | C₆H₁₀ClN₃ | PubChem[1], Inferred |
| Molecular Weight | 123.16 g/mol | 159.62 g/mol | PubChem[1], Calculated |
| IUPAC Name | 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-2-ium chloride | PubChem[1], IUPAC Nomenclature |
| CAS Number | 297172-19-1 | Not assigned | PubChem[1] |
| Appearance | Colorless to pale yellow liquid or solid | Expected to be a crystalline solid | CymitQuimica[2] |
| XLogP3 (Computed) | -0.9 | - | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | 2 | PubChem[1], Calculated |
| Hydrogen Bond Acceptor Count | 2 | 2 | PubChem[1], Calculated |
| Rotatable Bond Count | 0 | 0 | PubChem[1], Calculated |
Experimental Protocols
Detailed experimental protocols for 5,6,7,8-Tetrahydroimidazo[1,5-a]Pyrazine Hydrochloride are not published. However, standard methodologies for characterizing similar small molecules can be applied.
Synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]Pyrazine Hydrochloride
A general synthesis approach would likely involve the synthesis of the free base, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, followed by salt formation. The synthesis of the core structure could potentially be adapted from methodologies used for related imidazo[1,5-a]pyrazine derivatives. A plausible final step is outlined below:
Protocol for Hydrochloride Salt Formation:
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Dissolve the synthesized and purified 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine free base in a suitable anhydrous organic solvent (e.g., diethyl ether, methanol, or isopropanol).
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Cool the solution in an ice bath.
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Slowly add a stoichiometric amount of a solution of hydrogen chloride in the same or a compatible anhydrous solvent (e.g., HCl in diethyl ether or isopropanol).
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Stir the mixture at a low temperature for a specified period to allow for the precipitation of the hydrochloride salt.
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Collect the precipitate by filtration.
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Wash the collected solid with a small amount of the cold, anhydrous solvent.
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Dry the product under vacuum to a constant weight.
Determination of pKa
The pKa of the protonated amine(s) in the molecule is a critical parameter influencing its solubility and absorption. Potentiometric titration is a standard method for its determination.
Protocol for pKa Determination by Potentiometric Titration:
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Accurately weigh a sample of 5,6,7,8-Tetrahydroimidazo[1,5-a]Pyrazine Hydrochloride and dissolve it in a known volume of deionized water.
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Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
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Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
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Record the pH of the solution after each addition of the titrant.
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Plot the pH versus the volume of titrant added.
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The pKa value corresponds to the pH at the half-equivalence point on the titration curve.
Solubility Assessment
The aqueous solubility of the hydrochloride salt is a key determinant of its potential bioavailability.
Protocol for Equilibrium Solubility Measurement:
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Add an excess amount of 5,6,7,8-Tetrahydroimidazo[1,5-a]Pyrazine Hydrochloride to a known volume of a buffered aqueous solution at a specific pH (e.g., pH 7.4 phosphate-buffered saline).
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Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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Separate the undissolved solid from the solution by centrifugation or filtration.
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Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Evaluation
Assessing the chemical stability of the compound is crucial for determining its shelf-life and storage conditions.
Protocol for Accelerated Stability Study:
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Store accurately weighed samples of 5,6,7,8-Tetrahydroimidazo[1,5-a]Pyrazine Hydrochloride under controlled, accelerated conditions (e.g., 40 °C / 75% relative humidity).
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At specified time points (e.g., 0, 1, 3, and 6 months), withdraw a sample.
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Analyze the sample for the presence of the parent compound and any degradation products using a stability-indicating HPLC method.
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Quantify the amount of the parent compound remaining to determine the degradation rate.
Biological Activity and Signaling Pathways
While no specific biological data for 5,6,7,8-Tetrahydroimidazo[1,5-a]Pyrazine Hydrochloride has been reported, the broader class of imidazo[1,5-a]pyrazine derivatives has been investigated for various therapeutic applications. These studies suggest that the imidazo[1,5-a]pyrazine scaffold can serve as a core for inhibitors of several important signaling proteins.
Derivatives of imidazo[1,5-a]pyrazine have been identified as inhibitors of key enzymes in cellular signaling pathways, including:
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c-Src (Proto-oncogene tyrosine-protein kinase Src): Inhibition of c-Src is a therapeutic strategy for certain cancers.
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IKK (IκB kinase): IKK is a central component of the NF-κB signaling pathway, which is involved in inflammation and immunity.
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mTOR (mechanistic Target of Rapamycin): mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival.
Given the known activities of related compounds, it is plausible that 5,6,7,8-Tetrahydroimidazo[1,5-a]Pyrazine Hydrochloride could be explored for its potential to modulate these or other kinase-mediated signaling pathways.
Visualizations
Workflow for Physicochemical Characterization
Caption: General workflow for the synthesis and physicochemical characterization of a hydrochloride salt.
Potential Kinase Inhibition Signaling Pathway
Caption: Generalized signaling pathways potentially inhibited by imidazo[1,5-a]pyrazine derivatives.
